5-Boronopicolinic acid

Übersicht

Beschreibung

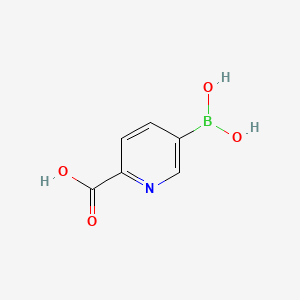

5-Boronopicolinic acid is a chemical compound with the molecular formula C6H6BNO4 . It is used in biochemical research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H6BNO4 . The InChI code for this compound is 1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H, (H,9,10) .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 166.93 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Krebsdiagnostik

5-BPA hat sich im Bereich der Krebsdiagnostik als vielversprechend erwiesen . Eine Überexpression von Sialinsäure ist ein Indikator für metastasierenden Krebs, und die selektive Detektion von Sialinsäure bietet Potenzial für die Krebsdiagnostik . 5-BPA ist aufgrund seiner Fähigkeit, unter sauren Bedingungen spezifisch an Sialinsäure zu binden, ein vielversprechender Kandidat für diesen Zweck .

Biomolekül-Einfang

5-BPA-modifizierte magnetische Partikel (BMPs) wurden entwickelt, um Sialinsäure-Biomoleküle selektiv einzufangen . In einer Studie gelang es, Fetuin, ein bekanntes Sialoglykoprotein, auf BMPs mit >104 Molekülen/Partikel unter Verwendung eines Acetatpuffers (pH 5.0) einzufangen .

Biomolekül-Freisetzung

Die Bindungsstärke von 5-BPA an Sialinsäure kann durch Anpassung des pH-Werts einfach moduliert werden, wodurch eine einfache Dissoziation der gebundenen Sialinsäure ermöglicht wird . Dies macht 5-BPA nützlich in Anwendungen, bei denen eine kontrollierte Freisetzung von Biomolekülen erforderlich ist .

Wiederverwendbarkeit

Der Prozess des Einfangs und der Freisetzung von Sialinsäure-Biomolekülen unter Verwendung von 5-BPA-modifizierten magnetischen Partikeln konnte mindestens fünfmal wiederholt werden . Dies deutet darauf hin, dass 5-BPA das Potenzial für den Einsatz in wiederverwendbaren diagnostischen oder therapeutischen Geräten hat .

Biomolekül-Konzentration

Das mit 5-BPA entwickelte System konnte Fetuin um mehr als das 20-fache anreichern . Dies zeigt, dass 5-BPA Potenzial in Anwendungen hat, bei denen die Konzentration spezifischer Biomoleküle erforderlich ist, z. B. bei der Entwicklung hochsensitiver Diagnosetests .

Funktionelle Schnittstellen auf Mikropartikeln

5-BPA wurde verwendet, um funktionelle Schnittstellen auf Mikropartikeln zu modifizieren . Diese Oberflächen ermöglichen die Herstellung eines Aufnahmesystems, das krebsbedingte Substanzen mit Änderungen des pH-Werts leicht binden und freisetzen kann .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

5-Boronopicolinic acid shows potential in the field of cancer diagnosis and treatment. It has been found to have unusually high affinity and selectivity for sialic acids, which are sugar residues linked with tumor growth and cancer progression . In one study, this compound was used to modify magnetic particles to selectively capture sialic acid biomolecules . This technology shows potential for the detection of sialic acid overexpression by biological particles .

Wirkmechanismus

Target of Action

The primary target of 5-Boronopicolinic acid is sialic acids (also known as N-acetylneuraminic acid). Sialic acids are sugar residues that are intimately linked with tumor growth and cancer progression .

Mode of Action

this compound has the ability to reversibly interact with the diol groups found in sugars and glycoproteins . It demonstrates unusually high affinity and selectivity for sialic acids . This interaction strengthens under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment .

Biochemical Pathways

The interaction of this compound with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression. Sialic acids, being the outermost residues in glycan structures, can mediate a wide variety of physiological and pathological cell processes .

Pharmacokinetics

Its ability to interact with cell surface sialic acids suggests it may have significant bioavailability .

Result of Action

The result of this compound’s action is its high ability to interact with cell surface sialic acids, which are overexpressed in tumor cells . This interaction is stronger than that of 3-propionamidophenylboronic acid, a structure that has been reported to be an efficient sialic acid binder .

Action Environment

The action of this compound is influenced by the environmental pH. Its interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of the environment.

Eigenschaften

IUPAC Name |

5-boronopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKWXZLQKGKCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657193 | |

| Record name | 5-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913836-11-0 | |

| Record name | 5-Borono-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxypyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-boronopicolinic acid a promising tool for targeting cancer cells?

A: this compound exhibits a strong binding affinity for sialic acid (SA), a sugar molecule often overexpressed on the surface of cancer cells. [] This interaction is particularly enhanced in acidic environments, such as the tumor microenvironment. [] This pH-dependent binding makes 5-BPA a potentially valuable ligand for developing targeted cancer therapies, as it can selectively deliver drugs or imaging agents to tumor sites while minimizing off-target effects on healthy tissues. []

Q2: How does the structure of this compound contribute to its ability to separate glycoproteins?

A: this compound contains a boronic acid group that reversibly binds to the diol structures present in sugar chains. [] This interaction allows 5-BPA to selectively capture and separate glycoproteins based on differences in their sugar composition. For example, 5-BPA exhibits higher affinity for high-mannose type N-glycans compared to N-acetylneuraminic acid (Neu5Ac). [] This selectivity was demonstrated in the separation of fetuin and asialofetuin, with fetuin being retained longer due to the presence of Neu5Ac. []

Q3: Can this compound be used to capture and release sialoglycoproteins? What are the advantages of this approach?

A: Yes, this compound can be immobilized on magnetic particles to create a system for capturing and releasing sialoglycoproteins. [] When used in an acidic environment (pH 5.0), the 5-BPA-modified magnetic particles effectively captured fetuin, a model sialoglycoprotein. [] The bound fetuin was then easily released by switching to a neutral pH (pH 7.6). [] This capture-and-release process was repeatable, demonstrating the potential of this system for purifying and concentrating sialoglycoproteins. [] Furthermore, this approach could enhance the sensitivity of detection methods for sialic acid overexpression in biological samples, which is a potential biomarker for certain cancers. []

Q4: What are the potential benefits of using this compound compared to standard phenylboronic acid in drug delivery systems?

A: Research suggests that this compound exhibits a significantly higher binding affinity to sialic acid in acidic environments compared to standard phenylboronic acid. [] When incorporated into nanomedicines carrying platinum anticancer drugs, 5-BPA led to increased drug delivery within the acidic tumor microenvironment (pH 6.5) compared to phenylboronic acid. [] This enhanced tumor targeting resulted in more effective elimination of cancer stem cells, improved tumor growth suppression, and prolonged survival in mice models. [] These findings highlight the potential of utilizing structurally modified boronic acid derivatives like 5-BPA for developing more potent and targeted cancer therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

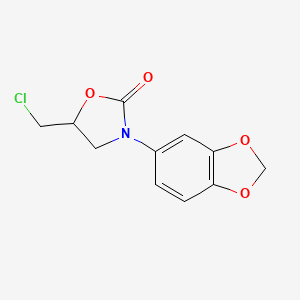

![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)